REACTION_CXSMILES
|
[FH:1].N[C:3]1[C:4]([Cl:10])=[N:5][CH:6]=[C:7]([Cl:9])[CH:8]=1.N([N+]([O-])=O)=O>CS(C)=O>[Cl:10][C:4]1[C:3]([F:1])=[CH:8][C:7]([Cl:9])=[CH:6][N:5]=1
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
F
|
Name
|
|
Quantity
|
40.7 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC=C(C1)Cl)Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
24.7 g
|
Type
|
reactant
|
Smiles
|
N(=O)[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 500 ml polytetrafluoroethylene reactor equipped with stirrer
|
Type
|
TEMPERATURE
|
Details
|
thermometer and reflux condenser
|
Type
|
CUSTOM
|
Details
|
to 60° C
|
Type
|
CUSTOM
|
Details
|
The resultant nitrogen is removed from the reactor through the reflux condenser
|
Type
|
CUSTOM
|
Details
|
after a total of 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
at 50° C. to 60° C
|
Type
|
ADDITION
|
Details
|
150 ml of methylene chloride are added to the reaction mixture which
|
Type
|
ADDITION
|
Details
|
is then poured into ice water
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted several times with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases are dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solution is separated by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C=C1F)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38.2 g | |
YIELD: PERCENTYIELD | 92.1% | |
YIELD: CALCULATEDPERCENTYIELD | 92.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |